molecular formula C13H20N2 B13247014 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Cat. No.: B13247014
M. Wt: 204.31 g/mol
InChI Key: RTTLDSNEGDHPCT-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound, in particular, is characterized by the presence of a methyl group at the second position of the pyridine ring and a 2-methylcyclohexyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 2-methylcyclohexylamine under appropriate conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers several advantages, including shorter reaction times, increased safety, and reduced waste. The continuous flow setup involves passing the reactants through a column packed with a suitable catalyst, such as Raney nickel, at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-10-6-3-4-7-12(10)15-13-8-5-9-14-11(13)2/h5,8-10,12,15H,3-4,6-7H2,1-2H3

InChI Key

RTTLDSNEGDHPCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2=C(N=CC=C2)C

Origin of Product

United States

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